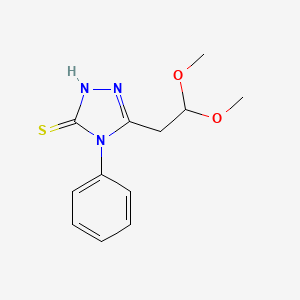

5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Overview

Description

The compound of interest belongs to the class of 1,2,4-triazole derivatives, which are noted for their versatile biological and chemical properties. Research in this area primarily focuses on the synthesis of novel compounds to explore their potential applications and understand their underlying properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and the condensation of various precursors, such as thiosemicarbazides and benzaldehydes, under specific conditions. For instance, a study by Moorthy et al. (2017) describes the synthesis of Schiff bases from a similar triazole scaffold, which were evaluated for their antifungal activity.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The crystal structure of a closely related triazole compound was detailed by Xu et al. (2006), highlighting the importance of supramolecular interactions and the stabilization of the crystal structure.

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and condensation with different reagents to yield a diverse array of compounds. The chemical properties are influenced by the substituents on the triazole ring, as demonstrated in studies focusing on the synthesis and functionalization of these molecules.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are determined through physical characterization methods, with some compounds showing promising anti-inflammatory activities due to their structural features.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of triazole derivatives are explored through experimental and theoretical studies. Investigations into the electronic characteristics and absorption spectra have provided insights into the reactivity and potential applications of these compounds in various fields.

For further reading and detailed insights on the topic, please refer to the following sources:

Scientific Research Applications

Pharmacological Significance

1,2,4-Triazole derivatives, including those with structures similar to "5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol," are noted for their broad spectrum of biological activities. These compounds have been investigated for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities among others. The reactivity of these compounds with various biological targets suggests significant potential for the development of new therapeutic agents (Makki et al., 2019; Ohloblina, 2022).

Synthetic Applications

1,2,4-Triazoles serve as key scaffolds in organic synthesis, offering a versatile platform for the development of various compounds with potential applications in drug discovery and material science. The synthesis and physico-chemical properties of 1,2,4-triazole derivatives have been a focus of research, indicating the class's relevance across pharmaceutical, medical, and even agricultural sectors (Parchenko, 2019).

Material Science Applications

The utility of 1,2,4-triazole derivatives extends beyond pharmacology into the development of materials with unique properties. These compounds have been explored for use in optical materials, photosensitizers, antioxidants, and as additives for fuels and oils. Their widespread application highlights the structural versatility and chemical stability of the 1,2,4-triazole moiety, underscoring its importance in the synthesis of functional materials (Parchenko, 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2,2-dimethoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-16-11(17-2)8-10-13-14-12(18)15(10)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKLOQQUNLJRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NNC(=S)N1C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

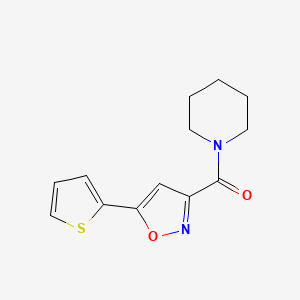

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(tert-butylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1223845.png)

![6-Propan-2-yl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B1223847.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1223849.png)

![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-5-tetrazolamine](/img/structure/B1223852.png)

![2-Acetamido-4,5-dimethyl-3-thiophenecarboxylic acid [2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] ester](/img/structure/B1223853.png)

![N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1223860.png)